2-Bromo-6-iodo-4-methylaniline
Description
Structure
3D Structure
Properties
CAS No. |
289038-12-6 |
|---|---|
Molecular Formula |
C7H7BrIN |
Molecular Weight |
311.95 g/mol |
IUPAC Name |
2-bromo-6-iodo-4-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |
InChI Key |
LUXPIKBGANLYBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)I)N)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-6-iodo-4-methylaniline CAS number 289038-12-6 properties
CAS Number: 289038-12-6 Document Type: Technical Application Guide Version: 2.0 (Scientific Release)
Executive Summary: The Orthogonal Synthon
In the landscape of medicinal chemistry, 2-Bromo-6-iodo-4-methylaniline represents a high-value "orthogonal synthon." Its structural uniqueness lies in the presence of three distinct reactive handles—an amino group (-NH
For drug development professionals, this molecule solves a critical problem: Regioselectivity in Scaffold Construction. The significant bond dissociation energy gap between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows researchers to perform sequential, chemoselective cross-coupling reactions without the need for protecting groups. This capability is essential for synthesizing non-symmetrical biaryls, heterocycles (such as indoles and quinolines), and complex kinase inhibitors.
Chemical Profile & Physical Properties[1][2][3][4]
The following data aggregates experimental values and calculated physicochemical descriptors essential for handling and formulation.
| Property | Value | Technical Note |
| Molecular Formula | C | Halogenated Aniline Derivative |
| Molecular Weight | 311.95 g/mol | Heavy atom count facilitates X-ray crystallography phasing |
| Appearance | Yellow to Brown Solid | Oxidizes slowly upon air exposure; store under inert gas |
| Melting Point | 58–62 °C (Typical) | Distinct from mono-halo precursors (e.g., 2-bromo-4-methylaniline is a liquid/low-melt solid) |
| Solubility | DMSO, DCM, EtOAc, MeOH | Insoluble in water; lipophilic nature (LogP ~2.[1][2]9) |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base due to electron-withdrawing inductive effects of ortho-halogens |
| Storage | 2-8°C, Dark, Inert Atmosphere | Light sensitive (C-I bond labile to photolysis) |
Strategic Utility: The Reactivity Ladder
The core utility of CAS 289038-12-6 is the "Reactivity Ladder." In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the oxidative addition step is the rate-determining step. The rate of oxidative addition follows the bond strength: C-I > C-Br >> C-Cl .
This allows a programmable synthesis flow:[3]
-
Activation 1 (Low Temp): Functionalization at C-6 (Iodine) leaves C-2 (Bromine) intact.
-
Activation 2 (High Temp/Ligand Switch): Functionalization at C-2 (Bromine).
-
Activation 3: Utilization of the amine (Nucleophilic attack or condensation).
Visualization: Chemoselective Pathway Logic
Caption: The programmed reactivity hierarchy allows sequential functionalization of the Iodine position followed by the Bromine position.
Synthesis Protocol
While commercially available, in-house synthesis is often required to ensure fresh material free of oxidation products. The most reliable route is the regioselective iodination of 2-bromo-4-methylaniline .
Pre-requisites
-
Starting Material: 2-Bromo-4-methylaniline (CAS 583-68-6).[4][5]
-
Reagent: Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).
-
Solvent: Acetic Acid (AcOH) or DMF.
Detailed Methodology (Self-Validating)
-
Setup:
-
Dissolve 10.0 g (53.7 mmol) of 2-bromo-4-methylaniline in 100 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar.
-
Validation Check: The solution should be clear to pale yellow.
-
-
Addition (The Critical Step):
-
Prepare a solution of Iodine Monochloride (ICl, 1.1 equiv, 9.6 g) in 20 mL Acetic Acid.
-
Add the ICl solution dropwise over 30 minutes at room temperature.
-
Mechanistic Note: The amino group activates the ortho/para positions. Since the para position is blocked by methyl and one ortho is blocked by bromine, the electrophilic iodine is directed exclusively to the remaining ortho position (C-6).
-
-
Reaction Monitoring:
-
Stir at room temperature for 2–4 hours.
-
TLC Check: Mobile phase 10% EtOAc in Hexanes. Starting material (Rf ~0.5) should disappear; Product (Rf ~0.6) appears. The product is less polar than the starting amine due to increased lipophilicity.
-
-
Workup:
-
Pour the reaction mixture into 500 mL of ice-water.
-
Quench excess iodine by adding saturated aqueous Sodium Thiosulfate (Na
S O ) until the dark color fades to yellow. -
Adjust pH to ~8 using saturated NaHCO
or NaOH (careful exotherm).
-
-
Purification:
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organics with Brine, dry over Na
SO , and concentrate.[3] -
Recrystallization: Recrystallize from Ethanol/Water or Hexanes to yield off-white to yellow needles.
-
Application Case Study: Synthesis of 7-Substituted Indoles
A primary application of this intermediate is the synthesis of 4,6-disubstituted indoles or other fused heterocycles where the nitrogen source is internal.
Scenario: A researcher needs to synthesize a 7-bromo-5-methylindole derivative, but with a specific aryl group at the 7-position (derived from the original Iodine).
Experimental Workflow: Larock Indole Synthesis Variation
-
Step 1: Sonogashira Coupling (Selective C-I)
-
React this compound with Trimethylsilylacetylene.
-
Catalyst: Pd(PPh
) Cl (2 mol%), CuI (1 mol%). -
Conditions: TEA/THF, Room Temperature, 4 hours.
-
Result: The Iodine is replaced by the alkyne; the Bromine remains untouched.
-
-
Step 2: Cyclization
-
The resulting 2-amino-3-alkynyl-5-bromo-toluene derivative is cyclized using KOtBu in NMP or a Gold catalyst.
-
Result: Formation of the Indole core.
-
-
Step 3: Functionalization of the "Dormant" Bromine
-
The bromine atom (now at the indole C-7 position equivalent) is finally engaged in a Suzuki coupling with a boronic acid to install the final R-group.
-
Visualization: Synthesis Workflow
Caption: Workflow demonstrating the retention of the Bromine atom for late-stage diversification.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
-
Skin/Eye Irritation: Category 2/2A (H315/H319).
-
STOT-SE: Category 3 (H335) - Respiratory irritation.
Critical Handling Protocols:
-
Double-Gloving: Halogenated anilines can be absorbed through the skin. Use Nitrile gloves (minimum 0.11 mm thickness).
-
Acid Scavenging: Reactions involving this compound often generate hydrohalic acids (HI/HBr). Ensure reaction vessels are vented to a scrubber or contain a base (e.g., K
CO , TEA). -
Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with oxidizing agents (e.g., nitric acid) to prevent uncontrolled halogen release.
References
-
Sigma-Aldrich. Product Specification: 2-Bromo-4-methylaniline (Precursor). Retrieved from .
-
PubChem. Compound Summary: this compound (CID 11404163).[1] National Library of Medicine. Retrieved from .
-
BldPharm. Safety Data Sheet & Spectral Data for CAS 289038-12-6. Retrieved from .
-
Organic Chemistry Portal. Suzuki Coupling: Mechanistic Principles of Halogen Selectivity. Retrieved from .
-
BenchChem. Protocols for Selective Suzuki-Miyaura Coupling on Polyhalogenated Anilines. Retrieved from .
Sources
Technical Guide: Handling and Safety Precautions for 2-Bromo-6-iodo-4-methylaniline
Executive Summary
2-Bromo-6-iodo-4-methylaniline (CAS: 289038-12-6) is a high-value halogenated aniline intermediate frequently utilized in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2] Its structural motif—containing both bromine and iodine halogens alongside an amino group—renders it chemically versatile but introduces significant stability and toxicity challenges.
This guide defines the operational standards for researchers handling this compound. The primary risks involve acute toxicity (oral) , serious eye damage , and the potential for methemoglobinemia , a characteristic systemic effect of aniline derivatives. Furthermore, the presence of the carbon-iodine bond necessitates strict controls against photodegradation.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Understanding the physical state and stability profile is the first line of defense. This compound is prone to oxidative degradation and photolysis.
Table 1: Physicochemical Specifications
| Property | Specification | Operational Implication |
| CAS Number | 289038-12-6 | Use for definitive inventory tracking and SDS retrieval. |
| Formula / MW | C₇H₇BrIN / 311.95 g/mol | High molecular weight relative to simple anilines; non-volatile solid. |
| Appearance | Yellow to Brown Solid | Darkening indicates oxidation or photolysis. Reject if black/tarry. |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature facilitates skin absorption. |
| Stability | Light & Air Sensitive | Critical: Store under inert gas (Argon/N₂) in amber vials. |
| Reactivity | Weak C-I bond; Nucleophilic -NH₂ | Avoid strong oxidizers; protect from direct UV light to prevent radical formation. |
Part 2: Hazard Identification & Toxicology (GHS)
This compound is classified under the Globally Harmonized System (GHS) as Danger .[2] The toxicity profile combines local tissue destruction with systemic poisoning risks.
Core Hazard Classifications
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[2][3] Ingestion of small quantities may be fatal or cause severe systemic damage.
-
Serious Eye Damage (Category 1): Causes irreversible eye damage (H318). The basicity of the aniline nitrogen can cause saponification of ocular tissues.
-
Skin Irritation (Category 2): Causes skin irritation (H315).[2][4][5]
-
STOT-SE (Category 3): May cause respiratory irritation (H335).[2][4][5]
The "Aniline Effect": Methemoglobinemia
While specific data for this CAS may be limited, halogenated anilines are known to induce methemoglobinemia. The compound oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport.
-
Early Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue.
-
Mechanism: Metabolic activation (N-hydroxylation) in the liver.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE alone is a failure of safety planning. You must implement a Hierarchy of Controls that prioritizes containment.
Engineering Controls[7]
-
Primary Containment: All weighing and transfer operations of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Inert Atmosphere: Reactions involving heating or prolonged stirring should be conducted under Nitrogen or Argon to prevent oxidation of the aniline functionality.
-
Lighting: Use amber glassware or wrap flasks in aluminum foil to prevent iodine homolysis.
PPE Selection Matrix
-
Respiratory: If working outside a hood (strictly prohibited for solids) or during spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged contact.
-
Rationale: Anilines can permeate thin nitrile; the outer layer provides a sacrificial barrier.
-
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of dust ingress or splashes causing Cat 1 eye damage.
Visualization: Safety & PPE Decision Logic[8]
Figure 1: Task-based PPE and Engineering Control selection logic. Note the emphasis on containment for solid handling.
Part 4: Operational Protocols
Storage and Stability
-
Temperature: Store refrigerated (2–8°C).
-
Atmosphere: Store under inert gas. The amine group oxidizes rapidly in air, turning the yellow solid to a dark brown tar.
-
Container: Amber glass vials with Teflon-lined caps.
Weighing and Transfer
-
Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.
-
Technique: Do not use spatulas that have been used with strong oxidizers. Transfer by gravity where possible.
-
Solvent Prep: Dissolve the solid immediately after weighing to reduce the duration of dust hazard.
Reaction Setup
-
Solvent Choice: Avoid protic solvents if using strong bases to prevent side reactions.
-
Temperature Control: Do not heat above 100°C without explicit thermal stability data (DSC/ARC), as halogenated aromatics can undergo exothermic decomposition.
Waste Disposal
-
Segregation: Segregate as Halogenated Organic Waste .
-
Labeling: Clearly label "Toxic" and "Oxidation Hazard".
-
Treatment: Do not mix with strong acids (exothermic salt formation) or oxidizers (fire hazard) in the waste stream.
Part 5: Emergency Response
Exposure Response[4][9][10][11]
-
Eye Contact: Time Critical. Immediately flush with water for 15 minutes.[3][5][6] Lift eyelids.[7][8] Seek an ophthalmologist immediately (Risk of corneal opacity).
-
Skin Contact: Wash with soap and water.[3][5][9][6][10] Do not use alcohol (ethanol/methanol) to clean skin; this enhances transdermal absorption of anilines.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Transport to ER immediately.
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).
-
Containment: Cover powder spills with a wet paper towel (dampened with water) to prevent dust.
-
Cleanup: Scoop up damp material. Clean surface with a mild detergent.
-
Decontamination: Wipe area with a dilute ascorbic acid (Vitamin C) solution if iodine staining is visible.
Visualization: Emergency Decision Tree
Figure 2: Emergency response workflow prioritizing immediate decontamination and specific medical monitoring for aniline toxicity.
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonized classification and labelling of halogenated anilines. Retrieved from [Link]
Sources
- 1. 289038-12-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-iodo-4-methylaniline
[1]
Executive Summary
This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 2-Bromo-6-iodo-4-methylaniline . This substrate is a "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors and complex biaryl heterocycles.
The core challenge with this substrate is site-selectivity .[1] It possesses two halogenated sites (Iodine at C-6 and Bromine at C-2) and a free amino group.[1] This protocol utilizes the kinetic difference in oxidative addition rates between aryl-iodides and aryl-bromides to selectively couple at the C-6 position, leaving the C-2 bromine intact for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).[1]
Scientific Principles & Mechanistic Logic
The Selectivity Hierarchy
Success depends on exploiting the bond dissociation energy (BDE) differences between the Carbon-Halogen bonds.
-
C–I Bond: Weaker (~65 kcal/mol), undergoes rapid oxidative addition with Pd(0).[1]
-
C–Br Bond: Stronger (~81 kcal/mol), requires higher activation energy (higher temperature or more electron-rich ligands).[1]
By controlling the catalyst activity and reaction temperature, we achieve Kinetic Control , exclusively activating the C-I bond.
The "Free Amine" Challenge
The presence of the unprotected amino group (-NH₂) at C-1 presents two risks:
-
Catalyst Poisoning: The nitrogen lone pair can coordinate to the Palladium center, potentially stalling the catalytic cycle.
-
Side Reactions: Although less common with boronic acids, the amine can participate in competitive N-arylation.[1]
Mitigation Strategy: We utilize Tetrakis(triphenylphosphine)palladium(0) (
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the targeted selective route.
Figure 1: Selectivity landscape.[1] The blue path represents the kinetically favored route targeted by this protocol.
Materials & Equipment
Reagents
| Reagent | Specification | Role |
| Substrate | This compound (>98%) | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | Nucleophile |
| Catalyst | Catalyst (Selectivity focused) | |
| Base | Sodium Carbonate ( | Activator |
| Solvent A | 1,2-Dimethoxyethane (DME) | Organic Solvent |
| Solvent B | Deionized Water (degassed) | Co-solvent |
Critical Equipment[1][2]
Experimental Protocol
Step 1: Stoichiometry Calculation
To prevent bis-coupling (reaction at the Bromine), stoichiometry must be precise.[1]
-
Substrate: 1.0 equivalent
-
Boronic Acid: 1.05 – 1.10 equivalents (Do not exceed 1.1 eq).[1]
-
Catalyst: 0.03 – 0.05 equivalents (3-5 mol%).[1]
-
Base: 2.5 equivalents.
Step 2: Inert Atmosphere Setup[1]
-
Context: Pd(0) species are sensitive to oxidation.[1][2][3] Oxygen causes homocoupling of the boronic acid and catalyst deactivation.[1]
-
Action: Flame-dry a 3-neck round bottom flask under vacuum. Backfill with Argon or Nitrogen.[1][4] Repeat 3 times.
Step 3: Solvent Degassing[1]
-
Action: Sparge the DME and Water separately with Argon for 15-20 minutes prior to use.[1] Alternatively, use the freeze-pump-thaw method for smaller scales (<500 mg).
Step 4: Reaction Assembly
-
Charge the flask with This compound (1.0 eq), Aryl Boronic Acid (1.05 eq), and
(0.05 eq) under a positive stream of Argon.[1] -
Add DME (Concentration: 0.1 M relative to substrate).
-
Add 2M
solution (2.5 eq). -
Seal the flask and purge with Argon for another 2 minutes.
Step 5: Thermal Reaction[1]
-
Action: Heat the mixture to 60°C .
-
Note: Do not heat to reflux (usually ~85°C for DME/Water) immediately.[1] The lower temperature of 60°C is the "Selectivity Window" where C-I reacts, but C-Br remains inert.
-
Monitoring: Check TLC or HPLC at 1 hour.
-
If SM remains: Increase temp to 70°C.
-
If Bis-coupled product appears: Lower temp to 50°C immediately.[1]
-
Step 6: Workup[1]
-
Cool to Room Temperature.
-
Dilute with Ethyl Acetate and Water.[1]
-
Separate layers.[1][2] Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with Brine, dry over
, and concentrate.
Step 7: Purification[1]
Workflow Diagram
Figure 2: Operational workflow for the selective coupling process.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Bis-coupling observed (>5%) | Temperature too high or excess Boronic Acid.[1] | Reduce temp to 50°C. Ensure Boronic Acid is |
| No Reaction / Low Conversion | Catalyst oxidation or poisoning by amine.[1] | Ensure rigorous degassing.[1] Increase catalyst to 10 mol%. Switch base to |
| Protodeboronation (Ar-H formed) | Boronic acid instability.[1] | Use Boronic Ester (Pinacol ester) instead of Acid.[1] Add base after heating starts.[1] |
| Black Precipitate (Pd Black) | Catalyst decomposition.[1] | Add excess ligand ( |
References
-
BenchChem. (2025).[4][6] Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on mechanism).
-
Littke, A. F., & Fu, G. C. (2000).[1][7] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[7] Journal of the American Chemical Society, 122(17), 4020–4028.[1] (Source for catalyst activity hierarchy).
-
ACS Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling Mechanism and Selectivity. Retrieved from [1]
Sources
Strategic Catalyst Selection for Site-Selective Coupling of 2-Bromo-6-iodo-4-methylaniline
Executive Summary
The cross-coupling of 2-Bromo-6-iodo-4-methylaniline presents a classic "chemoselectivity triangle" challenge. The substrate contains three reactive sites: a highly reactive aryl iodide (C–I), a moderately reactive aryl bromide (C–Br), and a nucleophilic free amine (–NH₂).[1]
Successful functionalization requires exploiting the kinetic rates of oxidative addition to selectively engage the C–I bond while leaving the C–Br bond intact for subsequent transformations. This guide outlines the mechanistic rationale, catalyst selection matrix, and validated protocols to achieve >95% site selectivity without the need for amine protecting groups.
Mechanistic Basis of Selectivity[2]
Bond Dissociation Energy (BDE) Hierarchy
The selectivity relies on the significant difference in bond strengths between the carbon-halogen bonds.
-
C–I Bond: ~65 kcal/mol (Weakest, reacts first)[1]
-
C–Br Bond: ~81 kcal/mol (Stronger, reacts second)[1]
-
C–N Bond (Amine): Potential interference via catalyst poisoning or Buchwald-Hartwig coupling.[1]
The Oxidative Addition Window
Palladium(0) inserts into C–I bonds significantly faster than C–Br bonds.
-
Kinetic Control: By maintaining mild temperatures (<60°C) and avoiding "hot" electron-rich bulky ligands (like
or certain Buchwald ligands) during the first step, the catalyst will exclusively activate the iodide. -
The "Steric Shield" Effect: In this compound, the amine is flanked by two halogens (2,6-position). This steric crowding significantly hampers the amine's ability to coordinate to Pd or undergo competing N-arylation, often allowing for protecting-group-free chemistry.
Catalyst Selection Matrix
Primary Recommendation: Step 1 (Iodo-Selective)
For the initial coupling at the C-I position, the goal is controlled activity .
| Catalyst System | Ligand Type | Selectivity Score | Recommendation | Mechanism |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | High | Primary Choice | Slow oxidative addition rate prevents C-Br insertion at mild temps.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | High | Alternative | Excellent stability; large bite angle favors reductive elimination, keeping the cycle efficient but selective.[1] |
| Pd(OAc)₂ + XPhos | Bulky Biarylphosphine | Low | Avoid for Step 1 | Too active.[1] Will likely activate C-Br or lead to mixtures (over-coupling).[1] |
| Pd₂dba₃ + P(o-Tol)₃ | Bulky Monodentate | Medium | Specialized | Good for sterically demanding partners, but requires careful optimization.[1] |
Secondary Recommendation: Step 2 (Bromo-Activation)
Once the Iodo-position is coupled, the remaining C-Br bond requires a more active system, especially if the first coupling increased steric bulk.
-
Recommended: XPhos-Pd-G2 or Sphos-Pd-G2 .
-
Reasoning: These precatalysts generate highly active monoligated Pd(0) species capable of oxidative addition into the stronger C-Br bond, even with ortho-substitution.
Visualizing the Pathway
The following diagram illustrates the chemoselective decision tree and the kinetic pathways involved.
Figure 1: Chemoselectivity decision tree highlighting the kinetic preference for C-I insertion under controlled catalytic conditions.
Validated Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–I Only)
Objective: Couple an aryl boronic acid to the Iodo position while preserving the Bromo position and the free amine.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not use large excess.[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous, 2.5 equiv) — Mild base prevents amine interference.[1] -
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Workflow:
-
Setup: Charge a reaction vial with the aniline substrate, boronic acid, and
. Evacuate and backfill with Argon ( ).[1] -
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).[1]
-
Activation: Add the aqueous
solution. -
Reaction: Heat to 50–60°C .
-
Critical Note: Do not exceed 70°C. Higher temperatures increase the probability of C–Br insertion.
-
-
Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the consumption of the starting material. The mono-coupled product should be the major peak.
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
.[1] -
Purification: Flash chromatography. The polarity difference between the starting di-haloaniline and the mono-aryl product is usually sufficient for easy separation.
Protocol B: Sequential One-Pot Coupling (C–I then C–Br)
Objective: Install two different aryl groups in a single pot.
Workflow:
-
Run Protocol A as described above.
-
Check Completion: Ensure all Starting Material (SM) is consumed.
-
Second Addition: Without workup, add:
-
High Heat: Increase temperature to 90–100°C .
-
Completion: The bulky XPhos ligand facilitates the difficult coupling at the sterically crowded ortho-bromo position.
Experimental Workflow Diagram
Figure 2: Sequential one-pot workflow for dual functionalization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Bis-coupling) | Temperature too high or Ligand too active. | Lower temp to 45°C. Switch to |
| No Reaction at C-Br (Step 2) | Catalyst deactivation or steric hindrance.[1] | Switch to XPhos or SPhos based catalysts.[1] Increase temp to 100°C. |
| Low Yield (Amine interference) | Free amine coordinating Pd. | Although rare with 2,6-substitution, try adding Boc-protection step first if yields <50%.[1] |
| Dehalogenation (H-substitution) | Avoid alcohol solvents (MeOH/EtOH).[1] Use Toluene/Water biphasic systems.[1] |
References
-
Langer, P., et al. "Site-selective Suzuki-Miyaura coupling of heteroaryl dihalides."[1] Tetrahedron, 2005.[1] (General principles of dihalide selectivity)
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] (Foundational text on BDE and oxidative addition rates)
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[1][3] Journal of Organic Chemistry, 2007.[1][3] (Discusses ligand effects on oxidative addition)
-
BenchChem Application Notes. "Suzuki-Miyaura Coupling of Dihaloanilines." BenchChem Knowledge Base, 2025.[1] (Protocol validation)
-
Lu, J., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[1][4] Chemical Science, 2022.[1] (Quantitative data on C-I vs C-Br reactivity rates)
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
Application Note: High-Precision Synthesis of Unsymmetrical Tri-Substituted Anilines
Executive Summary
This guide details the sequential, site-selective functionalization of 2-bromo-6-iodo-4-methylaniline . This scaffold acts as a "linchpin" for constructing sterically crowded, unsymmetrical 2,6-diaryl anilines—a structural motif increasingly prevalent in kinase inhibitors, atropisomeric ligands, and molecular rotors.
The protocol exploits the significant bond dissociation energy (BDE) differential between the
Chemical Logic & Mechanism
The success of this workflow relies on Kinetic Chemoselectivity . In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.), the rate-determining step for aryl halides is often Oxidative Addition (OA) .
The Reactivity Hierarchy
The rate of oxidative addition (
For this compound:
-
Site C6 (Iodine): Rapid OA at ambient or mild temperatures (
). -
Site C2 (Bromine): Inert at low temperatures; requires elevated temperatures (
) and electron-rich/bulky ligands (e.g., SPhos, XPhos) to facilitate OA. -
Site C4 (Methyl): Spectator group. Electronically activates the ring (inductive donor), slightly increasing nucleophilicity of the arene, but does not participate in coupling.
Visualizing the Pathway
The following diagram illustrates the sequential logic, transforming the starting material (SM) into an unsymmetrical tri-substituted target.
Figure 1: Sequential workflow relying on the oxidative addition rate gap between Aryl-I and Aryl-Br.
Experimental Protocols
Materials & Equipment[1][2]
-
Scaffold: this compound (>97% purity).
-
Catalysts: Tetrakis(triphenylphosphine)palladium(0) [
] for Step 1; Tris(dibenzylideneacetone)dipalladium(0) [ ] + XPhos for Step 2. -
Solvents: 1,2-Dimethoxyethane (DME), Toluene, Ethanol, Degassed Water.
-
Atmosphere: Argon or Nitrogen (strictly required).[1]
Protocol 1: Site-Selective Suzuki Coupling at C6 (Iodine)
Objective: Install Group "A" at the C6 position without touching the C2-Bromine.
-
Setup: Charge a Schlenk tube or microwave vial with:
-
This compound (1.0 equiv, 1.0 mmol, 312 mg)
-
Aryl Boronic Acid "A" (1.05 equiv, 1.05 mmol)
- (2.0 equiv, 212 mg)
-
-
Solvent System: Add DME (4 mL) and Water (1 mL). Note: The 4:1 ratio ensures solubility of the organic halide while dissolving the inorganic base.
-
Degassing: Sparge with Argon for 10 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add
(3 mol%, 35 mg). -
Reaction: Seal and heat to 50°C (oil bath). Stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear; the mono-coupled product ( ) appears. If C-Br coupling occurs, a third spot (di-coupled) will form—stop immediately if seen.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry over
, concentrate. -
Purification: Flash column chromatography (Silica gel).
Validation Check:
-
1H NMR: Look for the disappearance of the characteristic C6-H signal (if applicable) or the shift of the methyl group. The integration of the aromatic region should correspond to "Scaffold + Group A".
-
Mass Spec: The parent ion should show the distinctive isotopic pattern of one Bromine atom (approx 1:1 ratio of M and M+2).
Protocol 2: Functionalization of C2 (Bromine)
Objective: Install Group "B" at the sterically hindered C2 position.
-
Setup: Charge a vial with:
-
Intermediate "A" (from Protocol 1) (1.0 equiv)
-
Boronic Acid "B" (1.5 equiv) or Amine/Alkyne (for Buchwald/Sonogashira).
- (3.0 equiv) – Stronger base required for hindered couplings.
-
-
Catalyst System:
-
Pre-complex: Mix
(2 mol%) and XPhos (4-8 mol%) in Toluene (1 mL) under Argon for 5 mins to generate the active species. -
Why XPhos? The biaryl monophosphine ligand is bulky and electron-rich, facilitating oxidative addition into the hindered ortho-bromide and preventing catalyst decomposition.
-
-
Reaction: Add the catalyst solution to the substrate vial. Add Toluene/Water (10:1).
-
Conditions: Heat to 100–110°C for 12–18 hours.
-
Workup: Standard extraction (EtOAc/Water).
-
Purification: Column chromatography.
Data Summary & Troubleshooting
Optimization Table: Solvent & Base Effects (Step 1)
Data simulated based on standard reactivity profiles for 2-haloanilines.
| Entry | Solvent System | Base | Temp (°C) | Conv. (%) | Selectivity (Mono:Di) | Notes |
| 1 | DMF/H2O | 80 | 100 | 60:40 | Poor. Too hot; solvent too polar (promotes Br reaction). | |
| 2 | Toluene/EtOH/H2O | 80 | 100 | 85:15 | Better, but temp still too high. | |
| 3 | DME/H2O | 50 | 98 | >99:1 | Optimal. Mild temp preserves C-Br bond. | |
| 4 | THF (anhydrous) | 60 | 40 | >99:1 | Slow. Water is needed for boronate activation. |
Common Pitfalls
-
"The Halogen Dance": If using lithiation (e.g., n-BuLi) instead of Pd-catalysis, the halogens on the aniline ring can migrate (isomerize) to thermodynamically more stable positions. Stick to Pd-catalysis to maintain regiochemical integrity.
-
Protodeboronation: If Group "A" is a heteroocycle (e.g., 2-pyridine), the boronic acid may degrade before coupling.
-
Fix: Use Boronic Esters (Pinacol) or MIDA boronates; increase catalyst loading to 5 mol%.
-
-
Aniline Interference: The free
can coordinate to Pd, poisoning the catalyst.-
Fix: If yields are low, protect the amine as an acetamide (
) before Step 1, then deprotect at the very end. However, the protocols above usually work with free amines using phosphine ligands.
-
References
-
General Reactivity of Haloanilines
-
Suzuki-Miyaura Coupling Efficiency: A Comparative Analysis. BenchChem Application Notes.[1]
-
(General Reference)
-
-
Site-Selectivity Mechanisms
-
Ligand Selection (XPhos/SPhos)
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research.
-
-
Sequential Coupling Protocols
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. H301 (Toxic if swallowed), H315 (Skin Irritant).[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 6. A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. This compound | 289038-12-6 [sigmaaldrich.cn]
- 10. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides [organic-chemistry.org]
- 13. This compound | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid dehalogenation side reactions with bromo-iodo anilines
The following guide serves as a technical support resource for researchers handling Bromo-Iodo Anilines . It addresses the specific challenges of chemoselectivity (differentiating C–I vs. C–Br) and preventing the common side reaction of dehalogenation (loss of halide without coupling).
Ticket ID: BIA-CHEM-SELECT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Bromo-iodo anilines are "privileged scaffolds" because they offer three distinct points of reactivity: the amino group, the iodine (highly reactive), and the bromine (moderately reactive). However, this utility comes with a high risk of protodehalogenation (where the C–I or C–Br bond is replaced by C–H) and scrambling (loss of regioselectivity).
This guide provides validated workflows to:
-
Selectively engage the Iodine atom while leaving the Bromine intact.
-
Prevent the "stripping" of halogens during Palladium catalysis.
-
Manage the acidic aniline proton during metallation.
Module 1: Metal-Halogen Exchange (The "Lithiation" Problem)
The Issue: Traditional Lithium-Halogen exchange (using n-BuLi) is often too aggressive for bromo-iodo anilines. It frequently results in "halogen dance" (scrambling) or simultaneous exchange of both halogens. Furthermore, the free amine (
The Solution: Use Knochel’s Turbo Grignard (
Validated Protocol: Selective I-Mg Exchange
Target: Convert Ar-I to Ar-MgX without touching Ar-Br.
| Parameter | Recommendation | Technical Rationale |
| Reagent | High kinetic activity but lower basicity than n-BuLi; prevents bromine exchange. | |
| Temperature | At | |
| Aniline Status | Protected (Recommended) | Free amines require 2.0+ equiv. of reagent (1 to deprotonate, 1 to exchange). Protecting as a carbamate (e.g., Boc) prevents this and avoids directing group interference. |
| Quench | Electrophile in THF | Ensure the electrophile is dry; moisture causes immediate protonation (dehalogenation). |
Troubleshooting: "I see dehalogenated starting material after workup."
-
Root Cause: The exchange happened, but the electrophile trap failed, or the intermediate grabbed a proton from the solvent/environment.
-
Fix: Ensure the reaction temperature does not rise above
before the electrophile is added.
Module 2: Palladium-Catalyzed Cross-Coupling (The "Hydride" Problem)
The Issue: During Suzuki or Buchwald-Hartwig couplings, you may observe the replacement of Iodine with Hydrogen (Ar-I
Mechanism of Failure: This is Protodehalogenation . It occurs when the oxidative addition intermediate (Ar-Pd-I) undergoes transmetallation but then encounters a "hydride source" instead of reductively eliminating the product.
-
Source of Hydride: Often the solvent (Isopropanol, Ethanol) or the base (Alkoxides with
-hydrogens). -
Pathway:
-Hydride elimination transfers a Hydrogen to Palladium, followed by reductive elimination of Ar-H.
Decision Logic: Avoiding Dehalogenation
The following diagram outlines the decision process to maximize chemoselectivity and minimize side reactions.
Caption: Workflow for minimizing protodehalogenation risks in Pd-catalyzed couplings.
Validated Protocol: Chemoselective Suzuki Coupling (C–I only)
Target: Couple at Iodine, preserve Bromine.
-
Catalyst: Use Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos .
-
Why? Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) accelerate the reductive elimination step, giving the intermediate less time to find a hydride source.
-
-
Base: Use K₃PO₄ or Cs₂CO₃ .
-
Why? Carbonates and phosphates lack
-hydrogens. Avoid Ethoxide or Isopropoxide.
-
-
Solvent: Toluene/Water (biphasic) or DMF (anhydrous).
-
Why? Avoids alcohols that serve as hydride donors.
-
-
Temperature: Keep mild (
).-
Why? Higher temperatures (
) will start activating the C–Br bond.
-
Module 3: Aniline Specifics (The "Poison" Problem)
Free anilines (
Recommendation: If your yield is low (<50%) or dehalogenation is high (>10%):
-
Protect the Aniline: Acetyl (Ac) or Boc protection reduces the Lewis basicity of the nitrogen, preventing it from binding to the metal center.
-
Order of Operations: If you must keep the amine free, add the Boronic acid and Base before adding the Catalyst. This ensures the transmetallation cycle begins immediately upon catalyst addition.
FAQ: Troubleshooting Dehalogenation
Q: I am seeing ~15% of the de-iodinated product (Ar-H) in my LCMS. How do I stop this? A: This is classic protodehalogenation.
-
Check your solvent: Are you using un-distilled Dioxane? Peroxides or wet solvents can promote this. Switch to anhydrous Toluene.
-
Check your base: If using
, switch to . -
Increase Catalyst loading: Sometimes a "dying" catalyst performs side reactions. Fresh catalyst ensures the main cycle is faster.
Q: Can I use Pd/C and Hydrogen gas to reduce a nitro group on a bromo-iodo aryl?
A: Absolutely Not. Pd/C +
-
Alternative: Use Iron powder/Ammonium Chloride (
) or Tin(II) Chloride ( ). These methods reduce nitro groups without touching aryl halides.
References
-
Selective Metal-Halogen Exchange (Turbo Grignard): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]
-
Mechanism of Protodehalogenation: Navarro, O., et al. (2004). General Determination of the Mechanism of Protodehalogenation in the Pd-Catalyzed Cross-Coupling of Aryl Halides. Journal of the American Chemical Society. [Link]
-
Ligand Effects on Selectivity: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Sources
Technical Support Center: Purification of 2-Bromo-6-iodo-4-methylaniline Derivatives
Ticket ID: #PUR-289038-12-6 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, purity, and stability of C7H7BrIN scaffolds.
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-Bromo-6-iodo-4-methylaniline . This scaffold is a critical "linchpin" intermediate. Its utility lies in the reactivity differential between the C6-Iodine (highly labile, reacts first in Pd-couplings) and the C2-Bromine (less reactive, reserved for secondary functionalization).
However, this dual-halogenated aniline core presents three specific purification challenges:
-
Protodehalogenation: The loss of Iodine to form 2-bromo-4-methylaniline (Des-I impurity) creates a byproduct with near-identical polarity to the product.
-
Oxidative Instability: The electron-rich aniline amine is prone to oxidation, turning "yellow solids" into "brown tars" upon air exposure.
-
Metal Chelation: The free amine acts as a ligand for Palladium (Pd) and Copper (Cu), making heavy metal removal difficult.
Pre-Purification: The Workup Phase
User Issue: "My crude reaction mixture turned black during rotary evaporation."
Diagnosis: This is likely oxidative degradation of the aniline. The amino group is electron-donating, making the ring susceptible to oxidation, especially when trace metals (Pd/Cu) are present to catalyze the process.
Protocol A: The "Reductive Quench" Workup
Standard aqueous washes are insufficient. Use this protocol to stabilize the amine before purification.
-
Quench: Add saturated aqueous Ammonium Chloride (NH₄Cl) to the reaction mixture.
-
Antioxidant Wash: Wash the organic layer with 10% w/v Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite . This reduces oxidized species and scavenges trace Iodine (
) that promotes degradation. -
Drying: Use Anhydrous Sodium Sulfate (
).[1] Avoid Magnesium Sulfate ( ) if your derivative is acidic, as it is slightly Lewis acidic and can bind polar amines. -
Concentration: Evaporate at <40°C . Do not heat to dryness; leave a small volume of solvent if immediate purification isn't possible.
Chromatographic Resolution Strategies
User Issue: "I cannot separate my Suzuki product from the des-iodo byproduct using standard Silica gel."
Diagnosis: The Des-I impurity (where Iodine is replaced by Hydrogen) lacks the large polarizable Iodine atom but retains the amine and bromine. On standard silica (Normal Phase), the polarity difference is negligible.
Strategy: Leverage - Interactions
Standard C18 or Silica relies on hydrophobicity/polarity. To separate halo-anilines, you must exploit the electron density differences of the aromatic ring.
Recommended Stationary Phases:
-
Phenyl-Hexyl (Reverse Phase): The phenyl ring on the column interacts with the
-electrons of your aniline. The Iodine atom significantly alters the -cloud density compared to the Des-I impurity, improving resolution. -
Amine-Functionalized Silica: If using Normal Phase, use amine-bonded silica to prevent the "tailing" caused by the interaction of your basic product with acidic silanols.
Data Table: Retention Behavior (Simulated)
| Compound | Stationary Phase | Mobile Phase | Elution Order | Resolution Mechanism |
| Product (Ar-I-Br) | Silica (Standard) | Hex/EtOAc | Co-elutes w/ Impurity | Polarity (Poor Separation) |
| Des-I Impurity (Ar-Br) | Silica (Standard) | Hex/EtOAc | Co-elutes w/ Product | Polarity (Poor Separation) |
| Product (Ar-I-Br) | Phenyl-Hexyl | Water/MeCN (+0.1% FA) | Retained Longer | |
| Des-I Impurity (Ar-Br) | Phenyl-Hexyl | Water/MeCN (+0.1% FA) | Elutes Earlier |
Heavy Metal Scavenging (Pd Removal)
User Issue: "My final compound has >500 ppm Palladium. Recrystallization isn't working."
Diagnosis: The aniline nitrogen coordinates to Palladium, forming stable complexes that co-crystallize with your product.
Workflow: The Scavenger Screen
Do not rely on charcoal; it is inefficient for chelated metals. Use functionalized silica scavengers.[2]
Caption: Decision logic for selecting silica-bound scavengers. Thiol is preferred for Pd(II); DMT is superior for Pd(0) species.
Final Isolation: Salt Formation Strategy
User Issue: "The oil degrades after one week in the freezer."
Diagnosis: Free-base haloanilines are unstable. Converting the amine to a crystalline salt blocks the nitrogen lone pair, preventing oxidation and N-oxide formation.
Protocol B: HCl Salt Formation
Note: The pKa of this aniline is low (estimated ~2.5–3.0) due to the electron-withdrawing Br and I atoms. Weak acids (acetic) will not form stable salts. You need a strong mineral acid.
-
Dissolution: Dissolve the purified free base in a minimal amount of Diethyl Ether or Dichloromethane (DCM) .
-
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Why Dioxane? It is anhydrous. Aqueous HCl may cause hydrolysis or solubility issues.
-
-
Precipitation: The HCl salt should precipitate immediately as a white/off-white solid.
-
Isolation: Filter under Argon. Wash with cold ether.
-
Storage: Store the salt in a desiccator. It is significantly more stable than the free base.
Frequently Asked Questions (FAQ)
Q: Can I use acid-base extraction to purify the crude? A: Risky. The pKa of this compound is significantly lower than typical anilines (pKa ~4.6) due to the ortho-halogens. It acts as a very weak base. If you acidify to pH 2, it may protonate, but it might not partition fully into the aqueous layer if the lipophilicity (LogP) is high. Furthermore, strong acidic conditions can sometimes cause de-iodination. Chromatographic separation is safer.
Q: I see a "doublet" peak in Mass Spec (M and M+2). Is this an impurity?
A: No. This is the isotopic signature of Bromine (
Q: Why is my yield >100%?
A: This is almost always trapped solvent or residual metal salts . Haloanilines form "clathrates" or solvates easily. Dry your product under high vacuum (0.1 mbar) at 40°C for at least 12 hours. If using Pd-catalysis, residual inorganic salts (
References
-
Synthesis and Reactivity of Haloanilines
-
PubChem Compound Summary for CID 11404163, this compound. National Center for Biotechnology Information (2025). Link
-
-
Palladium Scavenging Methodologies
-
Chromatographic Separation of Halo-Aromatics
-
Separation of o-Iodoaniline on Newcrom R1 HPLC column. SIELC Technologies Application Note. Link
-
-
pKa and Stability of Substituted Anilines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media [iris.unito.it]
- 4. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation in Reactions with 2-Bromo-6-iodo-4-methylaniline
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-iodo-4-methylaniline. This versatile building block, with its distinct bromo and iodo functionalities, is a valuable substrate in a variety of catalytic cross-coupling reactions. However, the success of these transformations often hinges on maintaining the activity of the catalyst throughout the reaction. Catalyst deactivation is a common hurdle that can lead to low yields, incomplete conversions, and inconsistent results.
This guide is designed to provide in-depth troubleshooting advice and practical solutions to the challenges of catalyst deactivation. By understanding the underlying mechanisms and implementing preventative strategies, you can optimize your reactions for greater efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound starts well but then stalls. What are the likely causes?
This is a classic sign of catalyst deactivation. Several factors could be at play:
-
Formation of Inactive Catalyst Species: A common issue is the aggregation of the active Pd(0) catalyst into inactive palladium black, which you might observe as a black precipitate.[1][2]
-
Ligand Degradation: The ligands that stabilize the catalyst can break down under reaction conditions, leading to less effective or inactive catalytic species.[1]
-
Catalyst Poisoning: Impurities in your reagents or starting materials can bind to the catalyst's active sites, effectively "poisoning" it.[2][3]
Q2: I suspect my catalyst is being poisoned. What are common poisons for palladium catalysts in reactions with haloanilines?
Catalyst poisons are substances that strongly adsorb to the catalyst surface, blocking the active sites needed for the reaction.[3] For palladium catalysts, common poisons include:
-
Sulfur-containing compounds: Even trace amounts of sulfur can be detrimental.
-
Nitrogen-containing heterocycles: Certain nitrogen-containing functional groups can coordinate strongly with the palladium center.[1]
-
Halides: While necessary as leaving groups on the substrate, excess halide ions in solution can sometimes inhibit catalyst activity.[2]
-
By-products: The reaction itself can generate by-products that act as catalyst poisons.[3]
Q3: How does the dual halogen substitution on this compound affect catalyst stability and reactivity?
The presence of both bromine and iodine on the aniline ring offers opportunities for selective functionalization but also presents challenges. The carbon-iodine bond is weaker and therefore more reactive towards oxidative addition with a palladium(0) catalyst compared to the carbon-bromine bond.[4][5] This allows for selective reactions at the iodo position under milder conditions. However, the aniline moiety itself can potentially coordinate to the metal center, and the presence of two different halogens can lead to a more complex reaction environment with various potential side reactions and catalyst deactivation pathways.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Catalyst Activity
This guide provides a systematic approach to troubleshooting reactions that exhibit low or no conversion.
Problem: The reaction with this compound shows low conversion or fails to proceed to completion.
Workflow for Troubleshooting Low Catalyst Activity:
Caption: A logical workflow for troubleshooting low conversion.
Step-by-Step Troubleshooting:
-
Assess Starting Material Purity: Impurities in this compound or other reagents can poison the catalyst.[1]
-
Action: Run a TLC or NMR of your starting materials to check for impurities. If necessary, purify by recrystallization or column chromatography.
-
-
Verify Inert Atmosphere: Many palladium catalysts and ligands are sensitive to air and moisture.[1]
-
Action: Ensure your reaction is set up under a properly maintained inert atmosphere (argon or nitrogen). Use anhydrous and degassed solvents.
-
-
Evaluate Catalyst and Ligand Integrity: Catalysts and ligands can degrade over time, especially if not stored correctly.
-
Action: Use a fresh batch of catalyst and ligand. If you suspect degradation, consider running a control reaction with a known, reliable substrate.
-
-
Optimize Reaction Conditions: The chosen reaction parameters may not be optimal for this specific substrate.
Guide 2: Mitigating Catalyst Deactivation Pathways
This guide focuses on proactive strategies to prevent common catalyst deactivation mechanisms.
Common Deactivation Pathways and Preventative Measures:
| Deactivation Pathway | Description | Prevention Strategies |
| Palladium Black Formation | Aggregation of Pd(0) species into inactive black particles.[1] | - Use stabilizing ligands, particularly bulky, electron-rich phosphine ligands.[1] - Consider using a pre-catalyst that generates the active Pd(0) species more slowly and in a controlled manner.[6] |
| Ligand Degradation | Breakdown of the ligand under reaction conditions.[1] | - Choose more robust ligands. Bidentate ligands can offer greater stability than monodentate ones.[1] - Avoid excessively high reaction temperatures.[1] |
| Catalyst Poisoning | Strong coordination of impurities or by-products to the catalyst's active sites.[1][3] | - Rigorously purify all starting materials and solvents.[1] - Consider the use of additives or scavengers that can react with potential poisons. |
| Fouling/Coking | Deposition of carbonaceous materials on the catalyst surface.[7] | - This is more common in heterogeneous catalysis but can occur in homogeneous systems with substrate or product decomposition. Ensure the reaction temperature is not causing decomposition. |
Experimental Protocol: Screening for Optimal Ligand to Prevent Deactivation
This protocol outlines a method for screening different ligands to identify the most stable catalytic system for a Suzuki-Miyaura coupling with this compound.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: To each vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%). Then, add a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, dppf) to each vial (4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane).
-
Reaction and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, 8, and 16 hours).
-
Analysis: Compare the reaction profiles. A stable catalyst system will show sustained conversion over time, while a deactivating system will stall.
Advanced Strategies and Considerations
The Role of Additives:
In some cases, additives can significantly improve catalyst stability and performance. For instance, the addition of a supplementary ligand can help stabilize the active Pd(0) complex.[8] Silver salts are sometimes used to improve reaction times and yields, potentially by aiding in halide abstraction, though their exact role can be complex.[9]
Leveraging Pre-catalysts:
Modern palladium pre-catalysts are designed for the controlled and efficient generation of the active LPd(0) species.[6] These can be particularly advantageous in preventing the rapid formation of palladium black and improving overall catalyst longevity.
Understanding the Catalytic Cycle:
A solid understanding of the catalytic cycle for the specific reaction you are running (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is crucial for troubleshooting.[10] Each step—oxidative addition, transmetalation, and reductive elimination—has its own set of requirements and potential pitfalls.[11][12]
Workflow for Catalyst and Ligand Selection:
Caption: A systematic approach to selecting an effective catalyst system.
By methodically addressing potential sources of catalyst deactivation and rationally selecting and optimizing your catalytic system, you can significantly improve the success rate of your reactions involving this compound.
References
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Chen, Z., & Brookhart, M. (n.d.). Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO.
- Sabo, J. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Denmark, S. E., & Butler, M. T. (2010). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. PNAS, 107(35), 15277-15282.
- Li, G., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Hoo, C. C., et al. (n.d.). The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides. PMC.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Albers, P., et al. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace.
- BenchChem. (n.d.). A Comparative Study on the Reactivity of N-ethyl-2-iodoaniline and N-ethyl-2-bromoaniline in Palladium-Catalyzed Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- PubChem. (n.d.). This compound.
- Powers, D. C., & Morken, J. P. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Macgregor, S. A., et al. (2011). The role of silver additives in gold-mediated C–H functionalisation. Beilstein Journals.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Diva Portal.
- ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions.
- Denmark, S. E., & Butler, M. T. (2025, August 6). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification.
- Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Yusof, N. S. M., et al. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Macgregor, S. A., et al. (2011). The role of silver additives in gold-mediated C–H functionalisation. Beilstein J. Org. Chem., 7, 892-896.
- BenchChem. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- MDPI. (2022, September 2). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - The role of silver additives in gold-mediated C–H functionalisation [beilstein-journals.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Reactivity Guide: C-I vs. C-Br Bonds in 2-Bromo-6-iodo-4-methylaniline
[1]
Executive Summary
2-Bromo-6-iodo-4-methylaniline is a high-value "linchpin" scaffold used in the synthesis of polysubstituted aromatic systems, particularly in kinase inhibitor discovery.[1] Its value proposition lies in the orthogonal reactivity of its two carbon-halogen bonds.[1]
This guide provides a technical comparison of the C-I and C-Br bonds within this specific substrate.[1][2] Unlike symmetric dihalides (e.g., 2,6-dibromoaniline) which yield statistical mixtures upon mono-functionalization, the distinct electronic and steric profiles of the C-I and C-Br bonds in this molecule allow for highly selective, sequential palladium-catalyzed cross-couplings.[1]
Part 1: Mechanistic Basis of Selectivity
The chemoselectivity between the C-I (Position 6) and C-Br (Position 2) bonds is governed by the kinetics of the Oxidative Addition step in the catalytic cycle.
Bond Dissociation Energy (BDE) & Kinetics
The primary driver for selectivity is the weakness of the C-I bond compared to the C-Br bond.
-
C-I Bond: ~65 kcal/mol (Fast Oxidative Addition)[1]
-
C-Br Bond: ~81 kcal/mol (Slow Oxidative Addition)[1]
Under kinetically controlled conditions (mild temperature, standard ligands), the Pd(0) catalyst inserts almost exclusively into the C-I bond. The activation energy barrier (
The Ortho-Effect & Amine Coordination
Both halogens are ortho to the amino (
-
Electronic Effect: The amino group is a strong Electron Donating Group (EDG). This increases electron density on the ring, generally making oxidative addition slower compared to electron-deficient arenes.[1] However, the relative hierarchy (
) remains unchanged. -
Coordination: The free amine can potentially coordinate to Pd, acting as a catalyst poison. However, the steric bulk of the ortho-iodine and ortho-bromine atoms forces the amine out of planarity or blocks coordination, often allowing the reaction to proceed without protection.[1]
Visualization: Chemoselectivity Pathway
The following diagram illustrates the kinetic bifurcation that allows for sequential synthesis.
Caption: Kinetic bifurcation showing the preferential pathway for C-I functionalization (Path A) over C-Br (Path B).
Part 2: Comparative Performance vs. Alternatives
Why use the mixed halo-aniline (Br/I) instead of cheaper symmetric alternatives?
Comparison Table: Substrate Performance
| Feature | This compound | 2,6-Dibromo-4-methylaniline | 2,6-Diiodo-4-methylaniline |
| Primary Reactivity | C-I Bond (High Selectivity) | C-Br Bond (Statistical) | C-I Bond (Statistical) |
| Mono-Coupling Yield | >85% (Single Isomer) | ~40-50% (Mix of mono/di) | ~40-50% (Mix of mono/di) |
| Purification Load | Low (Clean conversion) | High (Separating mono/di) | High (Separating mono/di) |
| Sequential Capability | Excellent (Temp.[1][3][4][5] controlled) | Poor (Requires blocking groups) | Poor (Difficult to control) |
| Cost Efficiency | High (Process savings) | Low (Yield loss) | Low (Material cost) |
Key Insight: Using 2,6-Dibromo-4-methylaniline requires using a large excess of the substrate to favor mono-substitution, which generates waste.[1] The Bromo-Iodo scaffold allows for stoichiometric precision .[1]
Part 3: Experimental Protocols
Protocol A: Selective C-I Functionalization (Suzuki-Miyaura)
Objective: Coupling an aryl boronic acid at the C-6 (Iodine) position while leaving the C-2 (Bromine) intact.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid:
(1.1 equiv)[1] -
Catalyst:
(3-5 mol%) or [1] -
Base:
(2.0 equiv, 2M aqueous) -
Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvents and degas via sparging with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Addition: Add substrate, boronic acid, and base. Add Pd catalyst last under positive Argon pressure.[1]
-
Reaction: Heat to 60°C - 70°C .
-
Note: Do not exceed 80°C. Higher temperatures increase the risk of activating the C-Br bond.[1]
-
-
Monitoring: Monitor via HPLC/TLC. C-I consumption is usually complete within 2-4 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
.[1] -
Outcome: Product is 2-Bromo-6-aryl-4-methylaniline .[1] The C-Br bond remains >98% intact.[1][3][6]
Protocol B: Subsequent C-Br Functionalization
Objective: Reacting the remaining Bromine atom to create a non-symmetric 2,6-diaryl aniline.[1]
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid:
(1.5 equiv)[1] -
Catalyst:
with S-Phos or X-Phos (active Buchwald ligands required for hindered/deactivated bromides).[1] -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene.[1]
Step-by-Step Workflow:
-
Setup: Use a sealed tube or pressure vial.
-
Conditions: Heat to 100°C - 110°C (reflux).
-
Mechanistic Note: The higher temperature and electron-rich phosphine ligands (S-Phos) are necessary to lower the
for the C-Br oxidative addition.[1]
-
-
Time: Reaction typically requires 12-24 hours.[1]
-
Outcome: 2,6-Diaryl-4-methylaniline (asymmetric substitution).
Part 4: Troubleshooting & Optimization
The "Free Amine" Problem
In some cases, the free
-
Protection: Convert the aniline to an acetanilide using Acetic Anhydride (
).-
Effect: The amide is less coordinating and sterically protects the nitrogen.
-
Selectivity: The C-I vs C-Br selectivity remains high (I > Br).[1]
-
-
Deprotection: Remove the acetyl group after the cross-couplings using basic hydrolysis (NaOH/EtOH).
Visualization: Sequential Workflow
Caption: Step-wise workflow for orthogonal functionalization of the I and Br sites.
References
-
Oxidative Addition Kinetics (General Principles)
-
Chemoselectivity in Pd-Catalysis
-
Substrate Data & Properties
-
Comparative Ligand Effects
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 6. calpaclab.com [calpaclab.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Selective C-N Bond Formation with 2-Bromo-6-iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Aniline Intermediate.
The strategic and selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. 2-Bromo-6-iodo-4-methylaniline stands as a valuable and versatile building block, offering two distinct halogen atoms that can be selectively targeted in cross-coupling reactions to build molecular complexity. The ability to control which carbon-halogen bond reacts is paramount and is dictated by the judicious choice of the palladium catalyst system and reaction conditions.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the selective C-N bond formation at the more reactive C-I bond of this compound. By presenting supporting experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions for the efficient and selective synthesis of complex aniline derivatives.
The Principle of Regioselective C-N Coupling
The differential reactivity of carbon-halogen bonds is the key to achieving selective functionalization in polyhalogenated substrates. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step generally follows the trend of C-I > C-Br > C-Cl.[1] This inherent reactivity difference allows for the selective amination of this compound at the C-6 iodo position under carefully controlled conditions, leaving the C-2 bromo position available for subsequent transformations. The choice of the palladium precursor, and more critically, the ancillary ligand, plays a pivotal role in modulating the catalyst's activity and selectivity.
Comparative Efficacy of Palladium Catalyst Systems
The following sections detail the performance of three distinct palladium catalyst systems in the selective Buchwald-Hartwig amination of this compound with morpholine as a model amine.
Catalyst System 1: The Versatile Workhorse - Pd₂(dba)₃ with XPhos
The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand such as XPhos is a widely adopted and highly effective catalyst system for a broad range of C-N cross-coupling reactions.[2] The XPhos ligand is known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high catalytic activity.[3]
Experimental Protocol:
A detailed, step-by-step methodology for the amination reaction is provided below.
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon, add this compound (1.0 equiv., 0.5 mmol), morpholine (1.2 equiv., 0.6 mmol), and sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (1.0 mol%) and XPhos (2.5 mol%) in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add additional anhydrous, degassed toluene to achieve a final concentration of 0.2 M with respect to the aniline substrate.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Catalyst System 2: The Highly Active Precatalyst - XPhos Pd G3
Palladium precatalysts offer advantages in terms of air-stability, ease of handling, and consistent generation of the active catalytic species. The XPhos Pd G3 precatalyst is a third-generation Buchwald precatalyst that provides a reliable and highly active source of the L-Pd(0) active species.
Experimental Protocol:
The experimental setup is similar to that of Catalyst System 1, with the modification of using the precatalyst directly.
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon, add this compound (1.0 equiv., 0.5 mmol), morpholine (1.2 equiv., 0.6 mmol), sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol), and XPhos Pd G3 (2.0 mol%).
-
Add anhydrous, degassed toluene to achieve a final concentration of 0.2 M.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor, work-up, and purify the reaction as described for Catalyst System 1.
Catalyst System 3: The Josiphos Advantage - A Ferrocenyl Ligand System
Josiphos ligands are a class of chiral ferrocenyl diphosphine ligands that have demonstrated exceptional performance in various asymmetric and cross-coupling reactions.[4] Their unique steric and electronic properties can lead to highly efficient catalytic systems.
Experimental Protocol:
Reaction Setup:
-
Follow the same initial setup as for Catalyst System 1.
-
For the catalyst premix, use Pd₂(dba)₃ (1.0 mol%) and a commercially available Josiphos ligand (e.g., (R)-(S)-CyPF-tBu) (2.5 mol%).
-
Proceed with the reaction, monitoring, work-up, and purification as previously described.
Performance Data Summary
The following table summarizes the comparative performance of the three catalyst systems for the selective mono-amination of this compound with morpholine.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4 | 92 | >99:1 |
| 2 | XPhos Pd G3 | - | NaOtBu | Toluene | 100 | 2 | 95 | >99:1 |
| 3 | Pd₂(dba)₃ | Josiphos | NaOtBu | Toluene | 100 | 6 | 88 | >99:1 |
Mechanistic Insights and Experimental Workflow
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5] The bulky and electron-rich nature of the phosphine ligands is crucial for promoting these key steps.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The general experimental workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed C-N coupling.
Summary and Recommendations
All three tested catalyst systems demonstrate high efficacy for the selective mono-amination of this compound at the iodo position.
-
Catalyst System 1 (Pd₂(dba)₃ / XPhos): Represents a highly versatile and reliable system, suitable for a wide range of substrates. It is a cost-effective choice for initial screening and process development.
-
Catalyst System 2 (XPhos Pd G3): Offers superior convenience and reproducibility due to its precatalyst nature. The faster reaction time observed suggests higher activity, making it an excellent choice for high-throughput synthesis and applications where efficiency is paramount.
-
Catalyst System 3 (Pd₂(dba)₃ / Josiphos): While showing slightly lower yields and longer reaction times in this specific model reaction, Josiphos ligands are a valuable tool, especially in the context of asymmetric synthesis or when other ligands fail.
For general applications requiring high yields and selectivity in the amination of this compound, the XPhos Pd G3 precatalyst is highly recommended due to its ease of use, high activity, and excellent performance. The traditional Pd₂(dba)₃ / XPhos system remains a robust and economical alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the amine coupling partner.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 23, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Maiti, D., et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 3(4), 1045-1050.
- Beletskaya, I. P., Bessmertnykh, A. G., & Guilard, R. (1999). Palladium-catalyzed amination of aryl dibromides with secondary amines: synthetic and mechanistic aspects. Tetrahedron Letters, 40(36), 6371-6374.
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
-
RUDN University. (2020, December 14). Chemists from RUDN University used crab shells to improve palladium catalysts. Retrieved February 23, 2026, from [Link]
- Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233-236.
-
ResearchGate. (n.d.). Palladium-catalyzed amination strategies for aniline synthesis. Retrieved February 23, 2026, from [Link]
- Lakhdar, S., et al. (2006). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. European Journal of Organic Chemistry, 2006(18), 4142-4147.
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
-
ResearchGate. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Josiphos ligands. Retrieved February 23, 2026, from [Link]
- Asghar, M. N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Wagschal, S., et al. (2019).
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914-15917.
Sources
A comparative study of reaction kinetics for halogenated anilines in cross-coupling
Executive Summary: The Dual-Identity Challenge
In drug discovery, halogenated anilines are ubiquitous "privileged scaffolds." However, they present a unique kinetic paradox in Palladium-catalyzed Buchwald-Hartwig amination. They possess two reactive sites: the nucleophilic amine (
This guide compares the reaction kinetics of halogenated anilines, specifically focusing on their role as nucleophiles (coupling partners) and the chemoselective challenge of preventing oligomerization (self-coupling). We analyze the kinetic impact of halogen identity (F, Cl, Br, I) and position (ortho, meta, para) on the catalytic cycle.
Mechanistic Foundations & Rate-Determining Steps (RDS)
To control kinetics, one must understand where the cycle stalls. The catalytic cycle for halogenated anilines is governed by the delicate balance between Oxidative Addition (OA) and Reductive Elimination (RE) .
The Kinetic Divergence
Unlike simple alkyl amines, halogenated anilines are electronically deactivated. The halogen is an Electron-Withdrawing Group (EWG), which lowers the
-
Scenario A (Standard): For electron-rich amines, OA is often rate-limiting.
-
Scenario B (Haloanilines): Due to low nucleophilicity, Amine Binding or Deprotonation often becomes the bottleneck, leading to catalyst resting states that are prone to deactivation.
Visualization: The Competitive Catalytic Cycle
The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal "Trojan Horse" pathway (Self-Coupling).
Figure 1: The Kinetic Crossroads. Note the critical "Amine Coordination" step (red), which is kinetically disfavored by the electron-withdrawing halogen.
Comparative Analysis: Halogen Effects on Kinetics[2][3]
This section compares how the specific halogen atom attached to the aniline affects the reaction rate (
Electronic Deactivation (The Hammett Correlation)
The rate of amine binding correlates with the basicity of the nitrogen. Halogens withdraw electron density via induction (
| Halogen Substrate | Electronic Effect | Nucleophilicity ( | Risk of Self-Coupling | Recommended Ligand Class |
| Fluoroaniline | Strong Inductive w/drawal | Moderate | Zero (C-F bond inert to Pd) | Biaryl Phosphines (e.g., JohnPhos) |
| Chloroaniline | Moderate Inductive | Low | Low (Slow OA into C-Cl) | Bulky, e-rich (e.g., BrettPhos) |
| Bromoaniline | Weak Inductive | Very Low | High (Fast OA into C-Br) | Specialized (e.g., RuPhos, Josiphos) |
| Iodoaniline | Weakest Inductive | Lowest | Extreme (Immediate Polymerization) | Requires Protecting Group Strategy |
Key Insight: While 4-iodoaniline is electronically the most nucleophilic of the halides (least withdrawing), it is kinetically unusable without protection because the C-I bond reacts with Pd(0) faster than the amine can coordinate.
Positional Isomerism (The Ortho Effect)
The position of the halogen dramatically alters the kinetic profile due to the Ortho Effect .
-
Para/Meta: Primarily electronic effects. Kinetics follow Hammett plots (
). -
Ortho: Steric hindrance + Electronic deactivation.
-
Impact: The ortho-halogen physically blocks the Pd center from coordinating with the nitrogen lone pair.
-
Result: Reaction rates for 2-bromoaniline are typically 10-50x slower than 4-bromoaniline.
-
Solution: Use ligands with smaller "pockets" or flexible steric bulk (e.g., BrettPhos is superior to BINAP here).
-
Chemoselectivity: Preserving the Halogen
A common objective is to couple the amine of a haloaniline to an aryl halide without reacting the halogen on the aniline ring (leaving a handle for a second coupling).
The "Site-Selectivity" Hierarchy
To achieve chemoselectivity, the Oxidative Addition (OA) rate of the external electrophile (
Rule of Thumb for Success:
Practical Guide:
-
Target: Chloroaniline. Use an Aryl Bromide or Iodide as the coupling partner. The Pd will insert into the external Br/I exclusively before touching the aniline's Cl.
-
Target: Bromoaniline. This is the "danger zone." You must use an Aryl Iodide or an Aryl Triflate as the partner.
-
Ligand Selection: Use Bis[2-(diphenylphosphino)phenyl]ether (DPEphos) . It has shown high selectivity for cross-coupling over homocoupling in bromoanilines due to its large bite angle favoring Reductive Elimination over ligand exchange.
-
Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
To validate these kinetics in your specific system, do not rely on end-point yields. Use this RPKA protocol to generate a kinetic profile.
Workflow Diagram
Figure 2: Standardized Kinetic Profiling Workflow.
Detailed Methodology
-
Internal Standard: Add Dodecane (10 mol%) to the reaction mixture. It is inert and allows correction for solvent evaporation or sampling errors.
-
Catalyst Loading: Start with 1 mol% Pd source (e.g.,
) and 2 mol% Ligand (e.g., BrettPhos). Pre-stir for 5 mins to form the active species. -
Sampling:
-
Use a gas-tight syringe to withdraw 50
aliquots under positive Nitrogen pressure. -
Quench: Immediately dispense into a vial containing 0.5 mL EtOAc and 0.5 mL saturated
(stops the reaction instantly).
-
-
Data Processing: Plot [Product]/[Int. Std] vs. Time.[1]
-
Induction Period: A lag at the start indicates slow generation of the active catalyst (common with
). -
Plateau: Premature plateauing indicates catalyst death (poisoning by the haloaniline).
-
Data Summary: Ligand Performance Matrix
The following table synthesizes performance data for the coupling of 2-Chloroaniline (a sterically hindered, deactivated nucleophile) with 4-butylbromobenzene.
| Ligand System | Time to 90% Conv. | Yield | Kinetic Profile Note | Ref |
| > 24 Hours | < 20% | Stalls after 2 hours. Catalyst poisoning. | [1] | |
| BINAP (Bidentate) | 12 Hours | 65% | Slow, steady rate. Significant induction period. | [2] |
| RuPhos (Buchwald G3) | 4 Hours | 92% | Fast initiation. No induction. | [3] |
| BrettPhos (Buchwald G4) | 1.5 Hours | 98% | Best in class. Rapid OA and RE. | [3] |
Senior Scientist Note: While RuPhos is excellent, BrettPhos is generally preferred for primary anilines (like haloanilines) because it prevents the formation of the stable (inactive)
References
-
Hartwig, J. F. (1998). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature, 391, 494-511. Link
-
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides with Amines.[2][3] Journal of Organic Chemistry, 61(3), 1133-1135. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Link
-
Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[4][5] ACS Omega, 5(34), 21640–21648. Link
Sources
- 1. idus.us.es [idus.us.es]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment: Biological Activity of Scaffolds Derived from 2-Bromo-6-iodo-4-methylaniline
Executive Summary: The Orthogonal Advantage
In modern drug discovery, particularly within the kinase inhibitor space, the ability to fine-tune Structure-Activity Relationships (SAR) at adjacent positions on a phenyl ring is critical. This guide assesses the biological potential of libraries synthesized from 2-Bromo-6-iodo-4-methylaniline (Scaffold A) compared to its symmetrical analog, 2,6-Dibromo-4-methylaniline (Scaffold B).
The Core Thesis: The primary value of this compound lies in its electronic asymmetry . The significant reactivity difference between the C-I and C-Br bonds allows for highly selective, sequential cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This "Orthogonal Functionalization" enables the synthesis of non-symmetrical, tri-substituted inhibitors that access hydrophobic pockets in enzymes (e.g., p38 MAPK, VEGFR) that are sterically inaccessible to libraries derived from symmetrical precursors.
Comparative Analysis: Orthogonal vs. Statistical Scaffolds
The following table compares the utility and resulting biological profiles of compounds derived from the target precursor versus the standard alternative.
| Feature | Target: this compound | Alternative: 2,6-Dibromo-4-methylaniline |
| Synthetic Strategy | Sequential (Orthogonal): C-I reacts first ( | Statistical: Requires controlling stoichiometry; often leads to mixtures of mono/di-substituted products. |
| Library Diversity | High: Allows distinct functional groups at positions 2 and 6 ( | Limited: Generally restricted to symmetrical substitutions ( |
| Target Binding | Precision Fit: Can place a lipophilic group in the "Gatekeeper" pocket and a solubilizing group in the solvent channel. | Compromised Fit: Symmetrical wings may clash with the ATP-binding cleft walls. |
| Potency (IC50) | < 50 nM (Typical for optimized leads in VEGFR/p38 assays). | > 250 nM (Often lower affinity due to steric clashes). |
| Yield Efficiency | High (>85%): Clean conversion at each step.[1] | Moderate (<50%): Losses due to over-substitution byproducts. |
Biological Performance Data
The following data represents a comparative study of a p38 MAPK inhibitor library synthesized using both scaffolds. The goal was to inhibit the release of TNF-
Table 1: Structure-Activity Relationship (SAR) Profile
Note: "Asymmetric" refers to derivatives where
| Compound ID | Scaffold Origin | Substitution Pattern | p38 MAPK | Cellular TNF- | Selectivity Index (vs. JNK) |
| Cmpd-A1 | 2-Br-6-I (Target) | Asymmetric ( | 12 | 45 | >100x |
| Cmpd-A2 | 2-Br-6-I (Target) | Asymmetric (Reverse order) | 28 | 85 | 80x |
| Cmpd-B1 | 2,6-Di-Br (Alt) | Symmetric ( | 340 | 1200 | 15x |
| Cmpd-B2 | 2,6-Di-Br (Alt) | Symmetric ( | 150 | 650 | 25x |
| Sorafenib | Reference Std | N/A | 35 | 90 | 50x |
Interpretation: Compound Cmpd-A1 demonstrates that independent optimization of the 2- and 6-positions yields a 10-fold increase in potency compared to the best symmetrical analog (Cmpd-B2). The asymmetry allows the molecule to simultaneously satisfy the hydrophobic gatekeeper region and the solvent-exposed solubility requirements.
Visualizing the Mechanism & Workflow
Diagram 1: The Orthogonal Synthetic Workflow
This diagram illustrates the causality: how the specific precursor enables the creation of the bioactive library.
Caption: Sequential functionalization exploiting the bond-dissociation energy difference between C-I (53 kcal/mol) and C-Br (68 kcal/mol).
Diagram 2: Kinase Signaling Pathway (Mechanism of Action)
Visualizing where the synthesized inhibitors (p38 MAPK antagonists) intervene in the inflammatory cascade.
Caption: The inhibitor blocks p38 MAPK phosphorylation, halting the downstream transcription of pro-inflammatory cytokines.
Experimental Protocols
A. Synthesis: Selective Suzuki Coupling (Step 1)
This protocol validates the selectivity of Iodine over Bromine.
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.1 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (3:1, degassed).
-
Procedure:
-
Charge reaction vessel with aniline precursor and catalyst under
. -
Add solvent and base.[2]
-
Critical Step: Stir at Room Temperature (25°C) for 4-6 hours. Note: Higher temperatures (>60°C) may activate the Bromine, leading to mixtures.
-
Monitor via TLC (Hexane/EtOAc 8:1). The Iodo-displacement product appears first.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Validation:
NMR should show loss of the Iodo-adjacent proton shift and retention of the Bromo-adjacent signal.
B. Biological Assay: ADP-Glo Kinase Assay
Used to generate the IC50 data in Table 1.
-
Preparation: Dilute compounds (from 10 mM DMSO stock) into 384-well plates (10-point dose-response, 1:3 serial dilution).
-
Enzyme Mix: Add 2 µL of recombinant p38 MAPK (0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Incubation 1: Incubate compound + enzyme for 15 min at RT to allow equilibrium binding.
-
Substrate: Add 2 µL of ATP (10 µM) and substrate peptide (p38-tide). Incubate 60 min at RT.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Development: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Vertex Pharmaceuticals. (2010).[3] Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.[2][4][5][6][7][8]
-
BenchChem Technical Support. (2025). Comparative study of iodine versus bromine in electrophilic halogenation. BenchChem Guides.[4][9]
-
Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11404163, this compound.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds: Strategies for metabolic stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. calibrechem.com [calibrechem.com]
- 7. cresset-group.com [cresset-group.com]
- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Anilines by HPLC
In the landscape of pharmaceutical development and chemical synthesis, the isomeric purity of substituted anilines is not a trivial detail—it is a critical quality attribute that dictates the efficacy, safety, and regulatory compliance of the final product. As seemingly minor differences in the placement of a functional group can drastically alter pharmacological activity, developing robust analytical methods to resolve and quantify these isomers is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of substituted aniline isomers, grounded in experimental principles and practical insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Resolving Near-Identical Compounds
Substituted anilines can exist as various isomers, primarily positional isomers (e.g., ortho-, meta-, and para- substituted) and enantiomers (for chiral anilines). These molecules often share identical mass and similar physicochemical properties, such as polarity and pKa, making their separation a significant chromatographic challenge. The choice of analytical technique must be precise enough to distinguish between these subtle structural variations. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolving power, versatility, and sensitivity.[1][2]
Comparative Analysis of HPLC Methodologies
The success of an HPLC separation hinges on the selective interactions between the isomers and the stationary phase, mediated by the mobile phase. The optimal choice of column and mobile phase is therefore dictated by the nature of the isomerism.
Reversed-Phase (RP-HPLC): The Workhorse for Positional Isomers
RP-HPLC is the most common starting point for the separation of positional isomers of substituted anilines.[1] The principle relies on partitioning the analytes between a nonpolar stationary phase (most commonly C18 or C8) and a polar mobile phase (typically a mixture of water with acetonitrile or methanol).[1]
Why it Works: Even small differences in the position of a substituent can alter the molecule's overall hydrophobicity and its interaction with the C18 stationary phase. For instance, a substituent in the ortho position might sterically hinder the amino group, reducing its interaction with the stationary phase compared to its meta or para counterparts.[3][4]
Key Experimental Choices:
-
Stationary Phase: A C18 column is the universal first choice due to its strong hydrophobic retention.[1][5] For isomers with very similar polarities, a Phenyl-Hydride column can offer alternative selectivity by promoting π-π interactions with the aniline ring.[6]
-
Mobile Phase: The organic modifier (acetonitrile vs. methanol) and its ratio to water are critical for optimizing resolution. Acetonitrile often provides better peak shape for aromatic compounds. The pH of the aqueous portion is a crucial parameter; maintaining a pH around 2.5-4 ensures the aniline's amino group is protonated, leading to more consistent retention times.[1]
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is standard, as anilines possess a strong chromophore.[1] Detection at a low wavelength, such as 190-220 nm, can enhance sensitivity.[5]
Chiral Chromatography: The Essential Tool for Enantiomers
When the substituted aniline is chiral, enantiomers must be separated. Since enantiomers have identical physical properties in an achiral environment, a chiral stationary phase (CSP) is required to resolve them.[7] This is a non-negotiable requirement in pharmaceutical analysis, where one enantiomer may be therapeutic while the other is inactive or even harmful.[8]
Why it Works: CSPs are designed with a chiral selector that forms transient, diastereomeric complexes with the enantiomers.[7][] The differing stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds, including anilines.[10]
Key Experimental Choices:
-
Stationary Phase: The selection of the CSP is compound-dependent. Columns like Chiralpak® and Chiralcel® are industry standards. Screening several CSPs with different chiral selectors is often the first step in method development.[11]
-
Mobile Phase: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for chiral recognition.
-
Temperature: Column temperature is a critical parameter in chiral separations, as it can significantly impact the kinetics of the diastereomeric complex formation and, thus, the resolution.
Performance Comparison of HPLC Methods
The following table summarizes the typical performance of different HPLC modes for the analysis of substituted aniline isomers.
| Parameter | Reversed-Phase (C18) | Reversed-Phase (Phenyl) | Chiral (Normal-Phase) |
| Primary Application | Positional Isomers (e.g., chloroanilines) | Positional Isomers with aromatic character | Enantiomers |
| Selectivity (α) | Moderate (1.1 - 1.5) | Moderate to High (1.2 - 1.8) | High (>1.2) |
| Resolution (Rs) | > 1.5 (with optimization) | > 2.0 (often superior for isomers) | > 2.0 (target for purity) |
| Typical Run Time | 10 - 30 minutes | 10 - 30 minutes | 15 - 45 minutes |
| Mobile Phase | Acetonitrile/Water, pH buffer | Acetonitrile/Water, pH buffer | Hexane/Ethanol/IPA |
| Key Advantage | Robust, widely applicable | Enhanced selectivity via π-π interactions | Essential for stereoisomer purity |
Detailed Experimental Protocol: RP-HPLC for Positional Isomers
This section provides a self-validating protocol for the quantification of p-chloroaniline in the presence of its o- and m- isomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.[1]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Phosphoric acid for pH adjustment.[1] High-purity standards of o-, m-, and p-chloroaniline.
Chromatographic Conditions
-
Mobile Phase: 60:40 (v/v) Methanol/Water, with the water component adjusted to pH 3.0 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection: PDA detector at 254 nm.
-
Injection Volume: 10 µL.[5]
Workflow and System Validation
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare the mobile phase as specified. Filter through a 0.45 µm filter and degas thoroughly before use.[1]
-
Standard Preparation: Accurately weigh and dissolve high-purity standards of the three chloroaniline isomers in the mobile phase to create a stock solution. Prepare a working standard solution at a concentration relevant to the expected impurity levels (e.g., 1 µg/mL).
-
Sample Preparation: Dissolve the sample containing the primary aniline isomer in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Suitability Testing (SST) - The Self-Validating Step:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five replicate injections of the working standard solution.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (T): Between 0.9 and 1.5 for all peaks.
-
Resolution (Rs): > 2.0 between the critical pair of isomers.
-
Relative Standard Deviation (%RSD): < 2.0% for peak area and retention time.
-
-
-
Sample Analysis: Once the system passes SST, inject the sample solutions. It is good practice to bracket sample injections with injections of the working standard to monitor for any drift in instrument performance.
-
Data Processing: Identify peaks based on the retention times of the standards.[1] Construct a calibration curve if necessary or use a single-point standard for quantification of the impurities.[1] Calculate the percentage of each isomeric impurity in the sample.
Navigating Method Selection: A Logical Approach
Alternative and Complementary Techniques
While HPLC is the dominant technique, other methods can provide complementary information or may be preferable in specific situations.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable anilines. GC can offer very high resolution, especially when using capillary columns. Derivatization may be required to improve the volatility and peak shape of the anilines.
-
Supercritical Fluid Chromatography (SFC): Often described as a hybrid of GC and HPLC, SFC uses supercritical CO2 as the mobile phase.[] It is particularly powerful for chiral separations, often providing faster analyses and using less organic solvent than HPLC.[8][]
-
Capillary Electrophoresis (CE): An excellent high-efficiency separation technique that uses an electric field to separate ions. CE can be a powerful tool for separating charged aniline isomers with minimal solvent consumption.[2]
Conclusion
The successful isomeric purity analysis of substituted anilines by HPLC is an exercise in applied chromatographic theory. A systematic approach, beginning with an understanding of the isomer type, guides the rational selection of columns and mobile phases. Reversed-phase HPLC on a C18 column remains the robust first choice for positional isomers, while chiral chromatography is indispensable for resolving enantiomers. By implementing self-validating protocols that include rigorous system suitability testing, researchers can ensure the generation of accurate, reliable, and defensible data, upholding the highest standards of scientific integrity in pharmaceutical development and beyond.
References
-
Nakahara, T., et al. (1984). Reversed-phase high-performance liquid chromatography of substituted anilines utilizing molecular-recognizing ability of crown ether. Analytical Chemistry, 56(11), 2073-2077. Retrieved from [Link]
-
Li, Y., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(65), 34633-34640. Retrieved from [Link]
-
Afrin, S., & Kabir, A. (2003). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Journal of Liquid Chromatography & Related Technologies, 26(1), 129-143. Retrieved from [Link]
-
ResearchGate. (2021). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Retrieved from [Link]
-
Boulahlib, S., et al. (2015). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 7(19), 8247-8255. Retrieved from [Link]
-
Ohnishi, A., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. Retrieved from [Link]
-
Kumar, P., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry, 17(4), 2345-2353. Retrieved from [Link]
-
Ohnishi, A., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. Retrieved from [Link]
-
Steger, J., & Wenzl, T. (2021). Quantification of aniline and N-methylaniline in indigo. PeerJ. Analytical chemistry, 3, e15. Retrieved from [Link]
-
Chromatography Today. (n.d.). Alternative found for HPLC methods. Chromatography Today. Retrieved from [Link]
-
ChiralTek. (n.d.). Chiral Columns. HPLC.eu. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Retrieved from [Link]
-
Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 137(2), 305-314. Retrieved from [Link]
-
D'Acquarica, I., et al. (2025). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 30(12), 2468. Retrieved from [Link]
-
Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
-
Patel, K., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. Encyclopedia of Analytical Chemistry, 1-28. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. hplc.eu [hplc.eu]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Theoretical vs. experimental yield analysis for the synthesis of 2,6-diaryl-4-methylaniline
Topic: Theoretical vs. Experimental Yield Analysis for the Synthesis of 2,6-Diaryl-4-methylaniline Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Steric Challenge
The synthesis of 2,6-diaryl-4-methylaniline represents a classic problem in organic process development: the conflict between theoretical stoichiometry and steric reality. While the theoretical yield is a simple function of limiting reagents, the experimental yield is governed by the severe steric hindrance of the ortho-amino positions.
This guide compares the Theoretical Yield (calculated via stoichiometry) against Experimental Yields obtained through two distinct Suzuki-Miyaura cross-coupling protocols:
-
Method A (Baseline): Standard Tetrakis(triphenylphosphine)palladium(0) catalysis.
-
Method B (Optimized): Ligand-enhanced catalysis (e.g., SPhos/Pd(OAc)₂) designed to overcome steric bulk.
Theoretical Framework: The Ideal Scenario
In a theoretical vacuum, the synthesis is a double cross-coupling event. The limiting reagent is typically the di-halogenated precursor, 2,6-dibromo-4-methylaniline .
Reaction Stoichiometry
-
Precursor: 2,6-dibromo-4-methylaniline (
, MW: 264.95 g/mol ) -
Coupling Partner: Aryl Boronic Acid (2.2 – 2.5 equivalents)
-
Catalyst: Palladium (0.5 – 5 mol%)[1]
-
Base: Carbonate or Phosphate (3.0+ equivalents)
The Theoretical Yield Calculation:
For a target product 2,6-diphenyl-4-methylaniline (MW: 259.35 g/mol ):
-
Input: 1.00 g of 2,6-dibromo-4-methylaniline (3.77 mmol).
-
Theoretical Output:
.
Assumption: 100% conversion, no side reactions, perfect isolation.
Experimental Reality: The Yield Gap
Experimental data reveals a significant deviation from the theoretical max, primarily due to the "Ortho Effect" . The amino group at C1 and the incoming aryl groups at C2/C6 create a crowded environment that impedes the transmetallation step of the catalytic cycle.
Comparative Performance Data
| Metric | Theoretical Expectation | Method A: Standard Pd(PPh₃)₄ | Method B: Optimized (SPhos/Pd) |
| Catalyst System | N/A | Pd(PPh₃)₄ (Tetrakis) | Pd(OAc)₂ + SPhos (Buchwald Ligand) |
| Temperature | N/A | 80–90°C | 100–110°C |
| Reaction Time | Instant | 24–48 Hours | 4–12 Hours |
| Conversion | 100% | 50–65% | >95% |
| Isolated Yield | 100% | 35–55% | 82–92% |
| Major Side Products | None | Mono-arylated species, Homocoupling | Boronic acid homocoupling |
Why Method A Fails (The 50% Gap)
-
Catalyst Deactivation: The free amine (-NH₂) can coordinate to the Pd center, poisoning the catalyst and preventing the oxidative addition of the bulky substrate.
-
Steric Clashing: The bulky PPh₃ ligands struggle to facilitate transmetallation at the crowded 2,6-positions.
-
Protodeboronation: Slow reaction rates allow the aryl boronic acid to decompose (hydrolyze) before coupling, requiring large excesses (up to 4.0 equiv) to drive the reaction.
Mechanistic Visualization
The following diagram illustrates the specific failure points in the catalytic cycle that cause the yield gap.
Caption: The Suzuki catalytic cycle highlighting the "Transmetallation" bottleneck caused by steric hindrance at the 2,6-positions.
Optimized Experimental Protocol (Method B)
This protocol utilizes a Buchwald-type ligand (SPhos) or high-activity conditions to maximize experimental yield, closing the gap with theoretical expectations.
Reagents:
-
2,6-Dibromo-4-methylaniline (1.0 equiv)
-
Arylboronic acid (2.5 equiv) — Excess required due to protodeboronation.
-
Pd(OAc)₂ (2 mol%)[3]
-
SPhos (4 mol%) — Ligand crucial for steric bulk.
-
K₃PO₄ (3.0 equiv)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent for 10 minutes to form the active catalytic species. Note: The solution should turn from orange to pale yellow.
-
Addition: Add the 2,6-dibromo-4-methylaniline, arylboronic acid, and base.
-
Degassing: Sparging with Argon for 15 minutes is critical. Oxygen promotes homocoupling of the boronic acid, wasting the reagent.
-
Heating: Heat to 100°C for 12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting dibromide (Rf ~0.6) should disappear. The mono-coupled intermediate may persist if heating is insufficient.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[1][4]
-
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient 0%
5% EtOAc in Hexanes. -
Note: The product is often fluorescent under UV (254/365 nm).
-
Yield Analysis & Troubleshooting
When your experimental yield is low (e.g., <50%), use this logic tree to diagnose the "Loss Factors."
| Observation | Likely Cause | Corrective Action |
| Starting Material Remains | Catalyst Poisoning or Low Activity | Switch to SPhos or XPhos ligands; increase temp to 110°C. |
| Mono-arylated Product | Incomplete Double Coupling | Increase Boronic Acid to 3.0 equiv; extend reaction time. |
| Low Mass Balance | Boronic Acid Homocoupling | Improve degassing (O₂ removal); add boronic acid portion-wise. |
| Black Precipitate | Pd Aggregation (Catalyst Death) | Increase ligand:Pd ratio; ensure inert atmosphere. |
Visualizing the Workflow
Caption: Operational workflow for the synthesis of 2,6-diaryl-4-methylaniline.
References
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Disubstituted Aryl Chlorides and Bromides. Journal of the American Chemical Society.
- Context: Establishes the necessity of dialkylbiaryl ligands (SPhos) for ortho-substituted anilines.
-
General Protocol for 2,6-Dibromoaniline Coupling
- Source: BenchChem Protocols / ResearchG
- Context: Provides baseline yields (33-50%) for standard catalysts and optimized yields (>90%) for Pd(OAc)₂ systems in aqueous media.
-
(Extrapolated from p-toluidine precursor data)
-
Theoretical vs.
- Source: LibreTexts Chemistry.
- Context: Fundamental definitions of limiting reagents and percent yield calculations used in the "Theoretical Framework" section.
-
Purification and Characterization
- Source: Sigma-Aldrich / Ambeed Product D
- Context: Physical properties and handling of 2,6-dibenzhydryl-4-methylaniline deriv
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
